molecular formula C20H21N3O4S2 B2982460 N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 941877-57-2

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2982460
CAS No.: 941877-57-2
M. Wt: 431.53
InChI Key: KTMUQQXFWMHYRU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The benzamide and benzothiazole moieties can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the morpholine ring may contribute to its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide
  • N-(benzo[d]thiazol-5-yl)-4-(piperidinosulfonyl)benzamide
  • N-(benzo[d]thiazol-5-yl)-4-(pyrrolidinosulfonyl)benzamide

Uniqueness

N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide: stands out due to the presence of the 2,6-dimethylmorpholine ring, which can influence its chemical properties and biological activity. This structural variation can lead to differences in solubility, stability, and binding affinity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-19-18(9-16)21-12-28-19/h3-9,12-14H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMUQQXFWMHYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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